molecular formula C11H13NO5 B1286050 3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid CAS No. 38989-32-1

3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid

Cat. No. B1286050
CAS RN: 38989-32-1
M. Wt: 239.22 g/mol
InChI Key: CBEUCURXDTTYJZ-UHFFFAOYSA-N
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Description

3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. The compound is structurally related to dimethoxyphenyl derivatives, which are often involved in the synthesis of pharmacologically active molecules or intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves several steps, including asymmetric cyclopropanation, ring closure, and hydrogenation. For instance, the asymmetric cyclopropanation of chiral vinyl sulfoxides has been used to produce enantiomerically pure cyclopropane-phosphonic acids, which are analogs of GABA_B antagonists . Similarly, the Pictet-Spengler reaction has been employed to synthesize optically pure isoquinolinecarboxylic acids from dimethoxyphenylalanine derivatives without significant racemization . These methods highlight the potential synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of dimethoxyphenyl derivatives is crucial for their biological activity. For example, the introduction of a dimethoxyphenethylamino group has led to the development of cardioselective beta-blockers . The stereochemistry of such compounds is also important, as demonstrated by the first asymmetric synthesis of amino-3,3-dimethoxypropanoic acid, where the chirality of the molecule was controlled using a chiral glycine titanium enolate .

Chemical Reactions Analysis

Dimethoxyphenyl compounds can undergo various chemical reactions. Polyphosphoric acid has been used to catalyze the cyclization of methoxyphenylpropionic acids to form derivatives of metacyclophane-diones and indanones . This indicates that this compound could potentially undergo similar cyclization reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxyphenyl compounds are influenced by their functional groups and molecular structure. For instance, the electrochemical behavior of dimethoxyphenyl derivatives can be studied through voltammetric measurements, as seen in the electrochemical synthesis of phenylthiophene dimers and oligomers . Such studies can provide insights into the redox properties, stability, and reactivity of this compound.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

The optically pure form of similar compounds, such as (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid, has been prepared from (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride salt, demonstrating the potential of these compounds in asymmetric synthesis. The Pictet-Spengler ring closure of this compound proceeds without significant racemization, highlighting its utility in producing optically pure compounds. Furthermore, a simple and safe asymmetric hydrogenation catalyst system has been developed for the rapid screening of various chiral phosphine ligands, indicating the potential application of similar compounds in catalysis and asymmetric synthesis processes (N. J. O'reilly, W. S. Derwin, & Henry C. Lin, 1990).

Heterocycle Synthesis

Compounds with a similar structure have been utilized in the synthesis of various heterocyclic compounds. For instance, the reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide and the methyl esters of 3-amino-4-(3,4-dimethoxyphenyl)-5-R-thiophene-2-carboxylic acids with carbonyl compounds and nitrous acid has been explored, leading to the synthesis of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines. This demonstrates the utility of such compounds in the diverse synthesis of heterocyclic structures, which are crucial in various fields of chemistry and pharmacology (S. Y. Zinchenko, R. A. Efimenko, S. Suikov, K. I. Kobrakov, & S. L. Bogza, 2009).

Photoluminescent Material Development

The electrooxidation of related compounds, such as 2-amino-3-cyano-4-phenylthiophene, has led to the discovery of a new class of π-conjugated oligoaminothiophenes exhibiting photoluminescence. This suggests that compounds with similar structures could be explored for the development of new photoluminescent materials, which have wide applications in optoelectronics and molecular electronics (D. Ekinci, Nurhan Horasan, R. Altundas, & Ü. Demir, 2000).

properties

IUPAC Name

3-(2,4-dimethoxyanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-16-7-3-4-8(9(5-7)17-2)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEUCURXDTTYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586141
Record name 3-(2,4-Dimethoxyanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38989-32-1
Record name 3-(2,4-Dimethoxyanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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